molecular formula C12H23N7O4 B574894 AC-Gly-arg-gly-NH2 CAS No. 176520-14-2

AC-Gly-arg-gly-NH2

Cat. No. B574894
CAS RN: 176520-14-2
M. Wt: 329.361
InChI Key: KZGGGXCZHOKQED-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“AC-Gly-arg-gly-NH2” is a peptide sequence. Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have many functions in organisms. For example, some peptides act as hormones, some as neurotransmitters, and some as natural pain relievers .


Synthesis Analysis

The synthesis of peptides like “AC-Gly-arg-gly-NH2” typically involves techniques such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step by step, one amino acid at a time. The process starts from the C-terminus and proceeds towards the N-terminus .


Molecular Structure Analysis

The molecular structure of a peptide like “AC-Gly-arg-gly-NH2” is determined by the sequence of its amino acids and the configuration of its peptide bonds. The peptide can adopt different conformations depending on factors like pH, temperature, and solvent conditions .


Chemical Reactions Analysis

Peptides like “AC-Gly-arg-gly-NH2” can undergo various chemical reactions. For example, they can react with other molecules to form larger structures, or they can be broken down into their constituent amino acids. The exact reactions that a peptide undergoes depend on its specific sequence of amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide like “AC-Gly-arg-gly-NH2” are determined by its specific sequence of amino acids. For example, the peptide’s solubility, stability, and reactivity can all be influenced by the nature of its amino acids .

Scientific Research Applications

High-Pressure NMR Spectroscopy

High-pressure nuclear magnetic resonance (HP-NMR) spectroscopy: is an advanced technique for studying the conformational equilibria of proteins. The peptide Ac-Gly-Gly-X-Ala-NH2, where X represents any of the 20 canonical amino acids, is used as a model to investigate the amide proton and nitrogen chemical shifts under varying pressures . This application is crucial for understanding the thermodynamic behavior and structural changes in proteins, which can influence NMR parameters, particularly chemical shifts.

Antioxidant Activity

Peptides like AC-Gly-arg-gly-NH2 are studied for their potential antioxidant properties . Antioxidant peptides can bind to other peptides in the vascular system to inhibit enzyme activities that contribute to oxidative stress . This application is significant in food science, pharmaceuticals, and cosmetics, where controlling oxidative processes is essential for product stability and health benefits.

Analgesic Drug Development

The structure of AC-Gly-arg-gly-NH2 is similar to natural peptides, which makes it a candidate for developing analgesic drugs . Its interaction with opioid receptors and the subsequent desensitization process is analogous to those of endogenous peptides, suggesting its potential use in pain management .

Molecular Mechanism Studies

The peptide’s interaction with various cellular components can elucidate molecular mechanisms underlying biological processes. For example, understanding how antioxidant peptides affect signaling pathways can provide insights into cellular defense mechanisms against oxidative damage .

Mechanism of Action

Target of Action

The primary target of AC-Gly-Arg-Gly-NH2, also known as Taphalgin, is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of endogenous opioid peptides and opioid drugs .

Mode of Action

Taphalgin interacts with the μ-opioid receptor, triggering a series of intracellular events . The interaction is presumed to lead to the desensitization of the receptor, similar to the action of endogenous peptides . This interaction and subsequent desensitization inhibit the transmission of pain signals, thereby producing an analgesic effect .

Biochemical Pathways

The interaction of Taphalgin with the μ-opioid receptor initiates a cascade of biochemical events. The receptor’s activation inhibits adenylate cyclase, decreasing the concentration of cyclic AMP. This leads to the opening of potassium channels, causing hyperpolarization of the cell membrane and reducing neuronal excitability. Concurrently, the activation of the receptor also closes voltage-gated calcium channels, inhibiting the release of neurotransmitters such as substance P and calcitonin gene-related peptide. These actions collectively result in analgesia .

Result of Action

Taphalgin has been shown to have a potent analgesic effect. In a tail-flick test in mice, a single subcutaneous injection of Taphalgin significantly prolonged the tail-flick latency when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of Taphalgin at 1 mg/kg exceeded the effect of morphine hydrochloride at the same dose . The magnitude and duration of the analgesic effect increased as the dose of Taphalgin increased from 0.5 to 1.5 and 4.5 mg/kg .

Safety and Hazards

The safety and hazards associated with a peptide like “AC-Gly-arg-gly-NH2” depend on its specific sequence of amino acids and the context in which it is used. For example, some peptides can be toxic or allergenic if they are not handled properly .

Future Directions

The study of peptides like “AC-Gly-arg-gly-NH2” is a rapidly evolving field, with many potential applications in areas like drug discovery, diagnostics, and biotechnology. Future research will likely focus on understanding the biological functions of these peptides, improving methods for their synthesis and characterization, and exploring their potential uses .

properties

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGGGXCZHOKQED-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Gly-arg-gly-NH2

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